molecular formula C8H5F4NO2 B13508899 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B13508899
M. Wt: 223.12 g/mol
InChI Key: KMMUIQJROPCGEH-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F4NO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The fluorination step can be achieved using electrophilic fluorinating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F4NO2/c9-3-1-2-4(13)6(8(10,11)12)5(3)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

KMMUIQJROPCGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)C(=O)O)F

Origin of Product

United States

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